molecular formula C40H58N2O4 B14032692 2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B14032692
M. Wt: 630.9 g/mol
InChI Key: KJVXZMYRMNCQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of benzo[lmn][3,8]phenanthroline derivatives, which are characterized by their polycyclic aromatic structure and functional groups that can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method involves the condensation of tridecyl-substituted aromatic precursors with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized products .

Scientific Research Applications

2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets and pathways. The compound’s polycyclic aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, its functional groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
  • 2,7-Di(pyridin-2-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
  • 2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Uniqueness

2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to its long tridecyl side chains, which can influence its solubility, reactivity, and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different physical and chemical properties .

Properties

Molecular Formula

C40H58N2O4

Molecular Weight

630.9 g/mol

IUPAC Name

6,13-di(tridecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C40H58N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-29-41-37(43)31-25-27-33-36-34(28-26-32(35(31)36)38(41)44)40(46)42(39(33)45)30-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24,29-30H2,1-2H3

InChI Key

KJVXZMYRMNCQSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCCCCCCCCC)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.